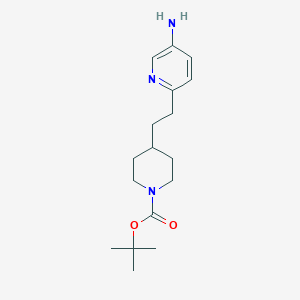

tert-Butyl 4-(2-(5-aminopyridin-2-yl)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-(5-aminopyridin-2-yl)ethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 4-position and a 2-(5-aminopyridin-2-yl)ethyl substituent. This structure combines a rigid piperidine scaffold with a pyridine moiety, which is functionalized with an amino group at the 5-position. Such derivatives are frequently employed as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors or receptor-targeting molecules due to their hydrogen-bonding capabilities and structural modularity .

Properties

IUPAC Name |

tert-butyl 4-[2-(5-aminopyridin-2-yl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)4-6-15-7-5-14(18)12-19-15/h5,7,12-13H,4,6,8-11,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNBCECVJMRKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(5-aminopyridin-2-yl)ethyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(5-aminopyridin-2-yl)ethyl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

tert-Butyl 4-(2-(5-aminopyridin-2-yl)ethyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(5-aminopyridin-2-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of tert-butyl piperidine-1-carboxylate derivatives, which differ in substituents attached to the piperidine ring. Key structural analogs and their distinctions are summarized below:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Substituent Complexity: The target compound’s 5-aminopyridin-2-yl group is less sterically hindered compared to analogs with bulky heterocycles (e.g., pyrrolopyrimidine in 24 or pyrido-pyrimidinone in 55) .

- Functional Group Diversity: Unlike PK03447E-1, which has a direct amino-pyridin-3-yl substitution at C4, the target compound’s ethyl linker provides conformational flexibility for binding interactions .

- Electron-Withdrawing Effects: The methylthio and chloro groups in 55 enhance electrophilicity, whereas the target’s amino group may act as a hydrogen-bond donor .

Physicochemical Properties

Table 3: Physical State and Stability

Key Differences :

- The amino-pyridine group in the target compound may enhance water solubility compared to PK03447E-1 (pyridin-3-yl) due to increased polarity .

- Analogs like 24 and 30 exhibit higher crystallinity, as evidenced by defined melting points .

Biological Activity

tert-Butyl 4-(2-(5-aminopyridin-2-yl)ethyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl ester group and an aminopyridine moiety. Its molecular formula is with a molecular weight of 293.36 g/mol. The structural representation is as follows:

Synthesis

The synthesis typically involves multi-step organic reactions, utilizing various catalysts and solvents to achieve high purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo substitution reactions, which are crucial for modifying its biological activity.

1. Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | A549 | 3.0 |

| tert-butyl derivative | HCT116 | <10 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.

2. Cholinesterase Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant for treating Alzheimer's disease. In vitro studies have shown that certain derivatives exhibit competitive inhibition with IC50 values comparable to standard drugs like donepezil.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways. For example, it may modulate cholinergic signaling by inhibiting acetylcholinesterase enzyme activity.

Case Studies

In a notable study, the compound was tested for its effects on mouse splenocytes in the presence of recombinant PD-1/PD-L1 proteins, showing significant immune modulation capabilities by enhancing T-cell responses at concentrations as low as 100 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.